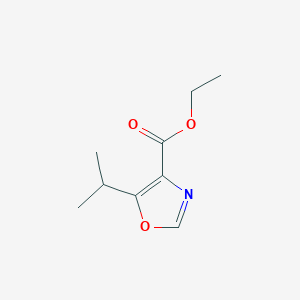

Ethyl 5-isopropyloxazole-4-carboxylate

Übersicht

Beschreibung

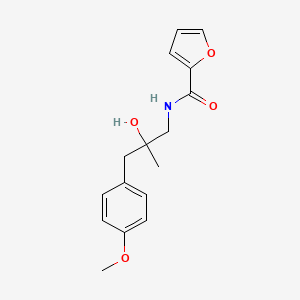

Ethyl 5-isopropyloxazole-4-carboxylate is a chemical compound with the molecular formula C9H13NO3 and a molecular weight of 183.21 . It is used for research purposes .

Synthesis Analysis

The synthesis of this compound involves the reaction of activated carboxylic acid derivatives with ethyl isocyanoacetate . Various methods for the co-activation of aliphatic carboxylic acids in this transformation have been described in the literature .Chemical Reactions Analysis

While specific chemical reactions involving this compound are not mentioned in the search results, there are references to the chemical reactivity of similar compounds .Wissenschaftliche Forschungsanwendungen

Synthesis of Chiral 2-Aminoalkyloxazole-5-carboxylates Ethyl 5-oxo-2,5-dihydroisoxazole-4-carboxylates have been used in the synthesis of chiral 2-aminoalkyloxazole-5-carboxylates. This process involves N-acylation with natural and synthetic phthalimidylamino acids and UV irradiation in acetone to form 2-aminoalkyloxazole-5-carboxylates (Cox, Prager, Svensson, & Taylor, 2003).

Lateral Lithiation in Organic Synthesis Ethyl 4-acetyl-5-methyl-3-isoxazolyl carboxylate, a functionalized isoxazole analog, undergoes clean lateral lithiation at the C-5 methyl group. This process is significant in synthetic organic chemistry for modifying isoxazole derivatives (Zhou & Natale, 1998).

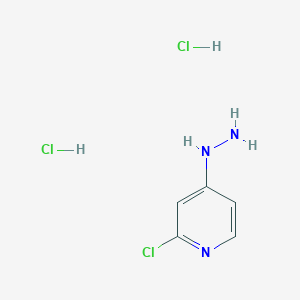

Synthesis of Histamine H2-Receptor Antagonists Ethyl 5-chloroimidazole-4-carboxylate and ethyl 5-fluoroimidazole-4-carboxylate, derivatives of ethyl 5-isopropyloxazole-4-carboxylate, have been used to synthesize histamine H2-receptor antagonists. This is crucial in developing drugs for treating conditions like peptic ulcers (Brown, Shaw, & Durant, 1980).

Antimicrobial Activity Studies Ethyl 2-amino-4-methylthiazole-5-carboxylate, a derivative in the thiazole group, shows antimicrobial activities against various bacteria and fungi strains. This is significant in the development of new antimicrobial agents (Desai, Bhatt, & Joshi, 2019).

Development of Corrosion Inhibitors Derivatives like ethyl 6-amino-3-methyl-4-(p-tolyl)-2,4-dihydropyrano[2,3,C]pyrazole-5-carboxylate have been studied as corrosion inhibitors for mild steel, which is vital for industrial applications (Dohare, Ansari, Quraishi, & Obot, 2017).

Synthesis of Bioactive Compounds Syntheses of ethyl 5-hydroxymethyl-3-methylisoxazole-4-carboxylate have led to developments in biomimetic synthesis, like the creation of α-cyclopiazonic acid. This is relevant for pharmaceutical research and development (Moorthie, McGarrigle, Stenson, & Aggarwal, 2007).

Zukünftige Richtungen

Oxazole derivatives, including Ethyl 5-isopropyloxazole-4-carboxylate, are of significant interest in the field of drug discovery due to their diverse biological activities . Future research may focus on developing new synthetic strategies for oxazole derivatives, exploring their biological activities, and designing more biologically active and less toxic derivatives .

Eigenschaften

IUPAC Name |

ethyl 5-propan-2-yl-1,3-oxazole-4-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO3/c1-4-12-9(11)7-8(6(2)3)13-5-10-7/h5-6H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVSINPGEEFZHLZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(OC=N1)C(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-methoxy-N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2868040.png)

![1-(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)-2-(4-(isopropylthio)phenyl)ethanone](/img/structure/B2868045.png)

![8-[3-(Benzenesulfonyl)-6-chloroquinolin-4-yl]-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B2868047.png)

![(4-(6-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(5-chlorothiophen-2-yl)methanone](/img/structure/B2868048.png)

![N-(2-furylmethyl)-2-{[2-oxo-1-(pyridin-2-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl]thio}acetamide](/img/structure/B2868052.png)

![(E)-3-[3-[(2-chlorophenyl)methoxy]-4-methoxyphenyl]-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyanoprop-2-enamide](/img/structure/B2868056.png)

![1-[6-(Difluoromethoxy)-3,4-dihydro-2H-quinolin-1-yl]prop-2-en-1-one](/img/structure/B2868057.png)

![3-amino-N-(3-methylphenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2868060.png)